molecular formula C16H13BrN2O B5721649 4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol

4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol

Cat. No.: B5721649
M. Wt: 329.19 g/mol
InChI Key: HRODNMNKFBNWQE-UHFFFAOYSA-N
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Description

4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol is an organic compound with the molecular formula C16H12BrN2O It is a derivative of phenol, substituted with a bromine atom at the 4-position and a quinolin-8-ylamino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromophenol and 8-aminoquinoline.

    Formation of Intermediate: The 8-aminoquinoline is reacted with formaldehyde to form an intermediate Schiff base.

    Coupling Reaction: The Schiff base is then coupled with 4-bromophenol under basic conditions to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The quinoline moiety can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles like amines or thiols can replace the bromine atom under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenol derivatives.

Scientific Research Applications

4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol involves its interaction with molecular targets such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication process, while the phenolic group can form hydrogen bonds with active sites of enzymes, leading to inhibition.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-[(5-chloro-quinolin-8-ylimino)methyl]phenol
  • 4-Bromo-2-[(quinolin-8-ylimino)methyl]phenol
  • 4-Chloro-2-[(quinolin-8-ylimino)methyl]phenol

Uniqueness

4-Bromo-2-[(quinolin-8-ylamino)methyl]phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-bromo-2-[(quinolin-8-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2O/c17-13-6-7-15(20)12(9-13)10-19-14-5-1-3-11-4-2-8-18-16(11)14/h1-9,19-20H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRODNMNKFBNWQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)NCC3=C(C=CC(=C3)Br)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320181
Record name 4-bromo-2-[(quinolin-8-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47201081
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692265-12-6
Record name 4-bromo-2-[(quinolin-8-ylamino)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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